molecular formula C16H17N3O2 B2438807 2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-nicotinonitrile CAS No. 636997-40-5

2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-nicotinonitrile

Cat. No. B2438807
CAS RN: 636997-40-5
M. Wt: 283.331
InChI Key: MQQUOOAEXNYECQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-nicotinonitrile” is a complex organic molecule. It contains a phenylamino group which is substituted with two methoxy groups at the 2 and 4 positions. This phenylamino group is attached to a nicotinonitrile moiety at the 2 position, which in turn is substituted with two methyl groups at the 4 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylamino and nicotinonitrile groups suggests that this compound may have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenylamino and nicotinonitrile groups, as well as the methoxy and methyl substituents. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and methoxy groups could impact its solubility, while the aromatic phenyl ring could influence its stability.

Scientific Research Applications

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its interactions with biological systems .

properties

IUPAC Name

2-(2,4-dimethoxyanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-11(2)18-16(13(10)9-17)19-14-6-5-12(20-3)8-15(14)21-4/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQUOOAEXNYECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2,4-Dimethoxyphenyl)amino]-4,6-dimethylnicotinonitrile

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